molecular formula C20H14ClF3N4O4 B12418415 N-Desmethyl Sorafenib (pyridine)-N-oxide-d4

N-Desmethyl Sorafenib (pyridine)-N-oxide-d4

Cat. No.: B12418415
M. Wt: 470.8 g/mol
InChI Key: VYTLLTTWWZIYME-GYABSUSNSA-N
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Description

N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 is a deuterated derivative of N-Desmethyl Sorafenib (pyridine)-N-oxide. This compound is a metabolite of Sorafenib, a multi-kinase inhibitor used in cancer treatment. The deuterium labeling (d4) is used to study the pharmacokinetics and metabolic pathways of Sorafenib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 involves multiple steps, starting from Sorafenib. The process includes:

    N-Demethylation: Sorafenib undergoes N-demethylation to form N-Desmethyl Sorafenib.

    Oxidation: The pyridine ring is oxidized to form the N-oxide derivative.

    Deuterium Labeling: Deuterium atoms are introduced to replace hydrogen atoms, resulting in the d4 derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactions are used to ensure consistent quality and yield.

    Purification: The compound is purified using techniques such as chromatography to remove impurities.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Higher oxidation state derivatives.

    Reduction: Parent amine (N-Desmethyl Sorafenib).

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 has several scientific research applications:

    Pharmacokinetics: Used to study the pharmacokinetics of Sorafenib and its metabolites.

    Metabolic Pathways: Helps in understanding the metabolic pathways of Sorafenib.

    Drug Development: Used in drug development to study the effects of deuterium labeling on drug metabolism.

    Cancer Research: Plays a role in cancer research by providing insights into the mechanism of action of Sorafenib.

Mechanism of Action

N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 exerts its effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. The molecular targets include:

    Raf-1 and B-Raf: Inhibition of these kinases disrupts the MAPK/ERK signaling pathway, leading to reduced tumor cell proliferation.

    VEGFR-2: Inhibition of VEGFR-2 reduces angiogenesis, limiting the blood supply to tumors.

Comparison with Similar Compounds

Similar Compounds

    N-Desmethyl Sorafenib: The non-deuterated version of the compound.

    Sorafenib: The parent compound from which N-Desmethyl Sorafenib is derived.

    Regorafenib: Another multi-kinase inhibitor with similar targets.

Uniqueness

N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracking the compound in biological systems, providing valuable insights into its metabolism and distribution.

Properties

Molecular Formula

C20H14ClF3N4O4

Molecular Weight

470.8 g/mol

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-1-oxidopyridin-1-ium-2-carboxamide

InChI

InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30)/i1D,2D,4D,5D

InChI Key

VYTLLTTWWZIYME-GYABSUSNSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=[N+](C=C3)[O-])C(=O)N)[2H]

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N

Origin of Product

United States

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